

Spectroscopic and Structural Elucidation of 4-Amino-6-methoxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-6-methoxypyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-Amino-6-methoxypyrimidine**. Due to the limited availability of public domain experimental spectra, this guide combines known physical properties with predicted spectroscopic data to serve as a valuable resource for the characterization and analysis of this molecule. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Physicochemical Properties

4-Amino-6-methoxypyrimidine, with the empirical formula $C_5H_7N_3O$, is a substituted pyrimidine derivative. Key physicochemical data is summarized in the table below.

| Property | Value | Reference |
|------------------|--------------|-----------|
| Molecular Weight | 125.13 g/mol | [1] |
| Melting Point | 157-160 °C | [1] |
| CAS Number | 696-45-7 | [1] |

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for **4-Amino-6-methoxypyrimidine**, based on established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|---------------|-------------|----------------------|
| ~8.25 | Singlet | 1H | H2 (pyrimidine ring) |
| ~5.70 | Singlet | 1H | H5 (pyrimidine ring) |
| ~4.90 | Broad Singlet | 2H | -NH ₂ |
| ~3.95 | Singlet | 3H | -OCH ₃ |

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|----------------------|
| ~168.0 | C6 (pyrimidine ring) |
| ~162.5 | C4 (pyrimidine ring) |
| ~158.0 | C2 (pyrimidine ring) |
| ~85.0 | C5 (pyrimidine ring) |
| ~55.0 | -OCH ₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |
|--------|---|
| 125.06 | [M] ⁺ (Molecular Ion) |
| 110.04 | [M - CH ₃] ⁺ |
| 96.04 | [M - CHO] ⁺ |
| 82.04 | [M - CH ₃ - CO] ⁺ |

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|----------------------|--|
| 3400-3250 | Medium-Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (-OCH ₃) |
| 1650-1600 | Strong | C=N stretch (pyrimidine ring) |
| 1620-1580 | Strong | N-H bend |
| 1580-1450 | Medium-Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Asymmetric C-O-C stretch |
| 1050-1000 | Medium | Symmetric C-O-C stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-6-methoxypyrimidine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
 - Acquire a ¹H NMR spectrum using a 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

- Acquire a ^{13}C NMR spectrum using a 125 MHz spectrometer with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **4-Amino-6-methoxypyrimidine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
 - Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

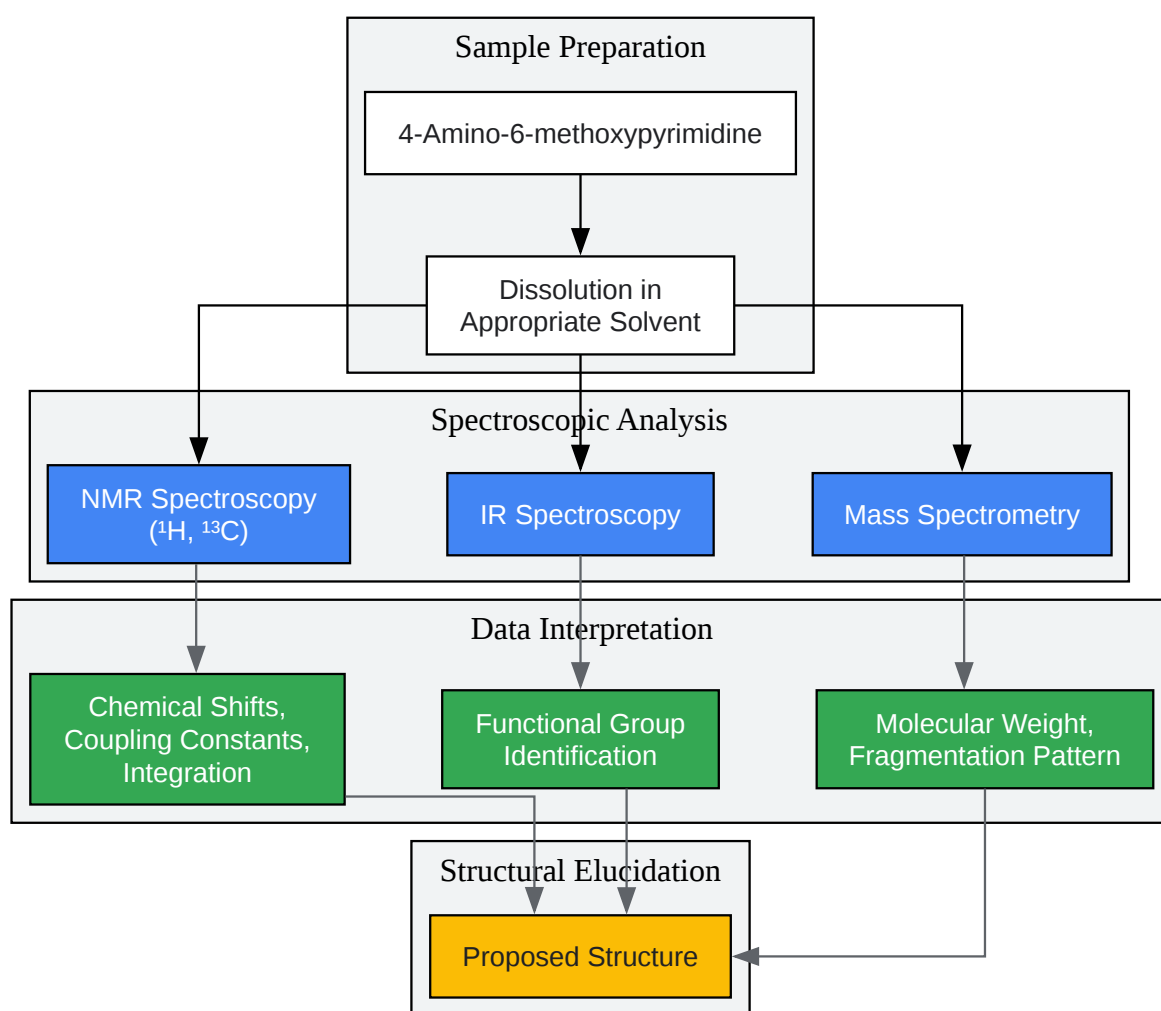
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **4-Amino-6-methoxypyrimidine** in a suitable volatile solvent, such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
- Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., quadrupole, time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like **4-Amino-6-methoxypyrimidine** using spectroscopic methods.



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References

- 1. 4-Amino-6-methoxypyrimidine | 696-45-7 [chemicalbook.com]
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